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Compound of Interest

Compound Name: (R)-Piperidin-2-ylmethanol

Cat. No.: B2921164 Get Quote

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data of

(R)-Piperidin-2-ylmethanol, a valuable chiral building block in pharmaceutical and materials

science. Designed for researchers, scientists, and drug development professionals, this

document offers a detailed examination of the Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data integral to the structural confirmation and quality

assessment of this compound. Beyond a mere presentation of data, this guide delves into the

causal relationships behind experimental choices and provides field-proven insights into data

interpretation and acquisition.

Introduction: The Significance of (R)-Piperidin-2-
ylmethanol
(R)-Piperidin-2-ylmethanol, with its chiral center and versatile functional groups—a secondary

amine and a primary alcohol—serves as a crucial intermediate in the synthesis of a wide array

of biologically active molecules. Its piperidine core is a prevalent scaffold in numerous

pharmaceuticals, contributing to favorable pharmacokinetic properties. A thorough

understanding of its spectroscopic signature is paramount for ensuring stereochemical integrity

and purity, which are critical quality attributes in drug development and manufacturing.

Molecular Structure and Key Spectroscopic
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The structural attributes of (R)-Piperidin-2-ylmethanol give rise to a unique spectroscopic

fingerprint. The following sections will dissect the NMR, IR, and MS data, providing a detailed

analysis of how each technique contributes to the complete structural elucidation of the

molecule.

Caption: Molecular structure of (R)-Piperidin-2-ylmethanol with atom numbering.

Part 1: Nuclear Magnetic Resonance (NMR)
Spectroscopy
NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules,

providing detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy: Unraveling the Proton
Environment
The ¹H NMR spectrum of (R)-Piperidin-2-ylmethanol in deuterated chloroform (CDCl₃)

provides a wealth of information regarding the number of distinct protons and their connectivity.

Table 1: ¹H NMR Spectroscopic Data for (R)-Piperidin-2-ylmethanol in CDCl₃
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

3.53-3.48 m 1H H-7a

3.36-3.31 m 1H H-7b

3.02 d 1H H-6a (axial)

2.61-2.53 m 2H H-2, H-6b (equatorial)

2.35 s 2H NH, OH

1.75-1.73 m 1H H-3a

1.56-1.47 m 2H H-4a, H-5a

1.40-1.25 m 2H H-3b, H-5b

1.14-1.03 m 1H H-4b

Data sourced from ChemicalBook.[1]

Interpretation and Causality:

Diastereotopic Protons: The two protons on the hydroxymethyl group (H-7a and H-7b) are

diastereotopic due to the adjacent chiral center at C-2. This results in their distinct chemical

shifts and coupling patterns, appearing as separate multiplets.

Ring Protons: The piperidine ring protons exhibit complex splitting patterns due to geminal

and vicinal coupling. The axial and equatorial protons on the same carbon are chemically

non-equivalent and show different chemical shifts.

Exchangeable Protons: The signals for the amine (NH) and hydroxyl (OH) protons are

observed as a broad singlet at 2.35 ppm.[2] Their broadness is a result of chemical

exchange and quadrupole broadening from the nitrogen atom. The addition of a drop of D₂O

to the NMR tube would result in the disappearance of this signal due to proton-deuterium

exchange, a definitive test for exchangeable protons.[2]

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
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While a specific experimental ¹³C NMR spectrum for (R)-Piperidin-2-ylmethanol is not readily

available in public databases, the expected chemical shifts can be reliably predicted based on

the analysis of similar piperidine derivatives.[3]

Table 2: Predicted ¹³C NMR Chemical Shifts for (R)-Piperidin-2-ylmethanol in CDCl₃

Predicted Chemical Shift (δ) ppm Carbon Assignment

~65-68 C-7 (CH₂OH)

~58-62 C-2 (CH)

~46-50 C-6 (CH₂)

~26-30 C-3 (CH₂)

~24-28 C-5 (CH₂)

~23-27 C-4 (CH₂)

Interpretation and Rationale:

C-7 (Hydroxymethyl Carbon): This carbon, being attached to an electronegative oxygen

atom, is expected to be the most downfield of the sp³ carbons.

C-2 (Chiral Center): The carbon bearing the hydroxymethyl group is also shifted downfield

due to the substituent effect.

C-6 (α-carbon to Nitrogen): This carbon is deshielded by the adjacent nitrogen atom.

C-3, C-4, C-5: These methylene carbons of the piperidine ring are expected to resonate in

the typical aliphatic region.

Experimental Protocol: NMR Spectroscopy
Caption: Workflow for NMR data acquisition.

Sample Preparation: Accurately weigh 5-10 mg of (R)-Piperidin-2-ylmethanol for ¹H NMR

(20-50 mg for ¹³C NMR) into a clean, dry vial.[4]
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Dissolution: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial and

gently agitate until the sample is fully dissolved. The use of a deuterated solvent is crucial as

it is "invisible" in the ¹H NMR spectrum, preventing interference with the analyte signals.[5]

Transfer: Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR

tube. To remove any particulate matter that could affect spectral quality, a small plug of glass

wool can be placed in the pipette.[5]

Shimming: Place the NMR tube in the spectrometer and perform shimming to optimize the

homogeneity of the magnetic field, which is essential for obtaining sharp, well-resolved

peaks.

Acquisition: Acquire the ¹H and ¹³C NMR spectra using appropriate pulse sequences and

parameters. For ¹H NMR, a standard single-pulse experiment is typically sufficient. For ¹³C

NMR, a proton-decoupled experiment is used to simplify the spectrum to single lines for

each carbon.

Processing: Process the raw data by applying Fourier transformation, phase correction, and

baseline correction to obtain the final spectrum.

Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a

molecule. The IR spectrum of (R)-Piperidin-2-ylmethanol is characterized by absorptions

corresponding to the O-H, N-H, C-H, and C-O bonds.

Table 3: Characteristic IR Absorptions for (R)-Piperidin-2-ylmethanol
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Wavenumber
(cm⁻¹)

Intensity Vibration Functional Group

~3350-3200 Broad, Strong O-H stretch Primary Alcohol

~3300 Medium, Sharp N-H stretch Secondary Amine

~2930, 2850 Strong C-H stretch Aliphatic

~1450 Medium C-H bend Aliphatic

~1100-1000 Strong C-O stretch Primary Alcohol

Interpretation and Causality:

O-H Stretch: The most prominent feature in the IR spectrum of an alcohol is the broad,

strong absorption band for the O-H stretching vibration, typically found between 3500-3200

cm⁻¹.[6] The broadness is due to hydrogen bonding between molecules.

N-H Stretch: Secondary amines exhibit a characteristic N-H stretching absorption that is

typically sharper and less intense than the O-H band, appearing around 3300 cm⁻¹.[2]

C-H and C-O Stretches: The spectrum also shows strong C-H stretching vibrations just

below 3000 cm⁻¹ and a strong C-O stretching band in the 1260-1050 cm⁻¹ region,

confirming the presence of the aliphatic backbone and the primary alcohol, respectively.[6]

Experimental Protocol: FTIR Spectroscopy (Attenuated
Total Reflectance - ATR)
Caption: Workflow for FTIR-ATR data acquisition.

Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean. A background

spectrum of the empty crystal should be collected to subtract any atmospheric or

instrumental interferences.

Sample Application: Place a small amount of (R)-Piperidin-2-ylmethanol (a few milligrams

of solid or a single drop of liquid) directly onto the ATR crystal.[7]
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Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample

and the crystal. Acquire the IR spectrum, typically by co-adding multiple scans to improve the

signal-to-noise ratio.

Data Analysis: The resulting spectrum is analyzed for the presence of characteristic

absorption bands corresponding to the functional groups in the molecule.

Cleaning: After analysis, the ATR crystal should be thoroughly cleaned with a suitable solvent

(e.g., isopropanol or ethanol) and a soft, non-abrasive wipe.[7]

Part 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in confirming its structure.

Electron Ionization (EI) Mass Spectrum
The mass spectrum of 2-piperidinemethanol (racemic) obtained from the NIST WebBook is

expected to be identical to that of the (R)-enantiomer, as mass spectrometry does not typically

distinguish between enantiomers under standard EI conditions.

Table 4: Key Fragments in the Mass Spectrum of 2-Piperidinemethanol

m/z Relative Intensity Proposed Fragment

115 Moderate [M]⁺ (Molecular Ion)

84 High [M - CH₂OH]⁺

70 Moderate [M - CH₂OH - CH₂]⁺

56 Moderate Further fragmentation

44 Moderate Further fragmentation

30 Base Peak [CH₂=NH₂]⁺

Data sourced from the NIST WebBook for 2-Piperidinemethanol.[8]

Interpretation and Fragmentation Pathway:
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The fragmentation of cyclic amines in EI-MS is often initiated by the cleavage of a bond alpha

to the nitrogen atom.[9]

[C₆H₁₃NO]⁺˙
m/z = 115

[C₅H₁₀N]⁺
m/z = 84

Neutral1

[CH₂=NH₂]⁺
m/z = 30

Neutral2

- •CH₂OH Ring Opening & Rearrangement

Click to download full resolution via product page

Caption: Proposed fragmentation pathway for (R)-Piperidin-2-ylmethanol in EI-MS.

Molecular Ion: The molecular ion peak at m/z 115 confirms the molecular weight of the

compound.

Alpha-Cleavage: A common fragmentation pathway for amines is the cleavage of the C-C

bond adjacent to the nitrogen atom. In this case, the loss of the hydroxymethyl radical

(•CH₂OH) leads to the formation of the stable piperidinium ion at m/z 84.

Base Peak: The base peak at m/z 30 is characteristic of primary and some secondary

amines and corresponds to the [CH₂=NH₂]⁺ fragment, formed through a ring-opening and

rearrangement process.

Experimental Protocol: Electron Ionization Mass
Spectrometry

Sample Introduction: A dilute solution of (R)-Piperidin-2-ylmethanol in a volatile solvent

(e.g., methanol or dichloromethane) is introduced into the mass spectrometer, often via a

direct insertion probe or through a gas chromatograph (GC-MS).[8]

Ionization: In the ion source, the sample is vaporized and bombarded with a high-energy

electron beam (typically 70 eV).[8][10][11] This causes the molecule to lose an electron,

forming a molecular ion ([M]⁺), which is a radical cation.
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Fragmentation: The excess energy imparted to the molecular ion causes it to fragment into

smaller, charged species.

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-

flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

Detection: The separated ions are detected, and their abundance is plotted against their m/z

ratio to generate the mass spectrum.

Conclusion
The synergistic application of NMR, IR, and MS provides a robust and comprehensive

characterization of (R)-Piperidin-2-ylmethanol. ¹H and ¹³C NMR spectroscopy confirms the

carbon-hydrogen framework and the stereochemical environment. IR spectroscopy provides

definitive evidence for the presence of the key hydroxyl and secondary amine functional

groups. Mass spectrometry confirms the molecular weight and provides insight into the

molecule's fragmentation pattern, further corroborating the proposed structure. The detailed

protocols and interpretations provided in this guide serve as a valuable resource for scientists

engaged in the synthesis, analysis, and application of this important chiral building block,

ensuring the highest standards of scientific integrity and quality control.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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